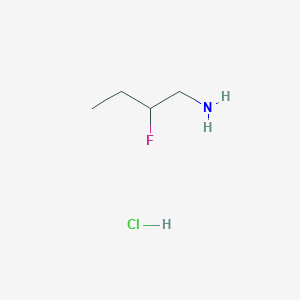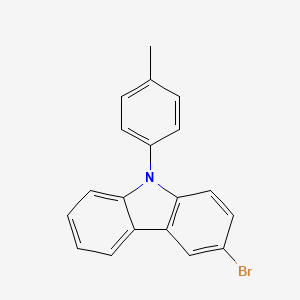
3-Bromo-9-(p-tolyl)-9H-carbazole
Vue d'ensemble
Description
“3-Bromo-9-(p-tolyl)-9H-carbazole” is a chemical compound with the molecular formula C19H14BrN . It is often used in the field of life sciences .
Physical And Chemical Properties Analysis
“3-Bromo-9-(p-tolyl)-9H-carbazole” is a solid at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal . The melting point ranges from 156.0 to 160.0 degrees Celsius .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .
Summary of the Application
“3-Bromo-9-(p-tolyl)-9H-carbazole” has been used in the synthesis of new chalcones, which are aromatic ketones that have shown potential in antimicrobial studies . These chalcones have been tested against various pathogenic fungi and bacteria .
Methods of Application or Experimental Procedures
The synthesis of these chalcones involves the condensation of “3-bromo-4-(p-tolyl sulphonamido) acetophenone” with different aromatic aldehydes . This process involves mixing a solution of the acetophenone and an aromatic aldehyde in hot alcohol, then adding a 10% aqueous NaOH solution . The mixture is stirred for 3 hours at 25-30°C and then kept at 0°C for 24 hours .
Results or Outcomes
The results of the antimicrobial studies showed that these chalcones have considerable antifungal activity but less antibacterial activity . This suggests that these chalcones may find use as antifungal agents .
Organic Light-Emitting Diodes (OLEDs)
Specific Scientific Field
This application falls under the field of Material Science and Electronics .
Summary of the Application
“3-Bromo-9-(p-tolyl)-9H-carbazole” has been used in the synthesis of novel bipolar carbazole/diphenylquinoxaline-based host materials for highly efficient red phosphorescent organic light-emitting diodes .
Methods of Application or Experimental Procedures
The synthesis of these host materials was realized through Suzuki coupling reaction by reacting 3-bromo-9-phenyl-9H-carbazole or 3-(4-bromophenyl)-9-phenyl-9H-carbazole with 2,3-diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline .
Results or Outcomes
The electroluminescent properties of these host materials were explored in detail. Both host-based red devices exhibit outstanding electroluminescent performance. For example, two red devices all realize good red emission with the maximum at 594 nm, the maximum external quantum efficiency and luminance can reach 14.66% and 28,619 cd m−2 for M1-based devices and 15.07% and 28,818 cd m−2 for M2-based devices .
Safety And Hazards
“3-Bromo-9-(p-tolyl)-9H-carbazole” can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it gets on the skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .
Propriétés
IUPAC Name |
3-bromo-9-(4-methylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODQKGBYDIAMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855774 | |
| Record name | 3-Bromo-9-(4-methylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-(p-tolyl)-9H-carbazole | |
CAS RN |
731016-44-7 | |
| Record name | 3-Bromo-9-(4-methylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-(p-tolyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)
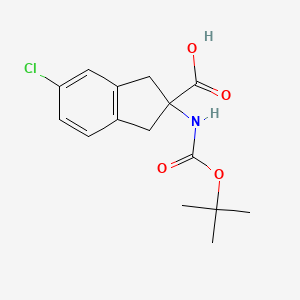
![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)
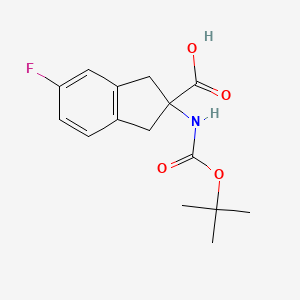
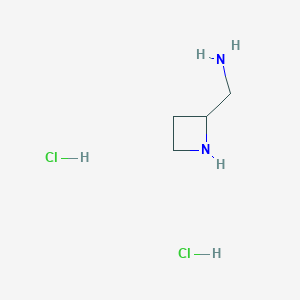

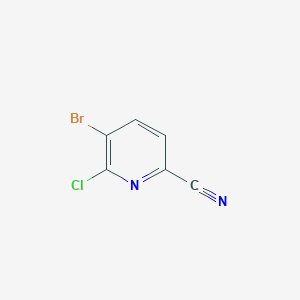

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)



![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)
